molecular formula C40H50N4O6S2 B13413032 (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

Cat. No.: B13413032
M. Wt: 747.0 g/mol
InChI Key: AJZJIYUOOJLBAU-RNKHSWPKSA-N
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Description

(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine is a complex organic compound that combines the properties of both a dihydroxybutanedioic acid and a phenothiazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves multiple steps:

    Synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid: This can be achieved through the oxidation of tartaric acid under controlled conditions.

    Synthesis of N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine: This involves the alkylation of phenothiazine with appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic hydrogenation: for reduction steps.

    Chromatographic techniques: for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety.

    Reduction: Reduction reactions can occur at the dihydroxybutanedioic acid part.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation products: Oxidized phenothiazine derivatives.

    Reduction products: Reduced dihydroxybutanedioic acid derivatives.

    Substitution products: Substituted amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Biochemical Studies: It is used in studies involving biochemical pathways.

Medicine

    Pharmaceuticals: Potential use in drug development for its pharmacological properties.

    Diagnostics: Utilized in diagnostic assays.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of various chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The phenothiazine moiety is known for its ability to interact with neurotransmitter receptors, while the dihydroxybutanedioic acid part may influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine derivatives: Chlorpromazine, promethazine.

    Dihydroxybutanedioic acid derivatives: Tartaric acid, malic acid.

Uniqueness

The uniqueness of (2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its combined structure, which imparts both the properties of phenothiazine derivatives and dihydroxybutanedioic acid derivatives

Properties

Molecular Formula

C40H50N4O6S2

Molecular Weight

747.0 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

InChI

InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..0/s1

InChI Key

AJZJIYUOOJLBAU-RNKHSWPKSA-N

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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